molecular formula C10H8ClF3O2 B3122760 2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride CAS No. 303181-61-5

2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride

Cat. No.: B3122760
CAS No.: 303181-61-5
M. Wt: 252.62 g/mol
InChI Key: FNMASGAVRZUGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride is a useful research compound. Its molecular formula is C10H8ClF3O2 and its molecular weight is 252.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-6(9(11)15)16-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMASGAVRZUGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Troubleshooting & Optimization

Technical Support: Optimizing Acylation Workflows with 2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ACYL-CF3-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Subject: 2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride CAS: (Generic/Analogous) Molecular Weight: ~252.6 g/mol Key Structural Features:

  • Acid Chloride: Highly reactive electrophile.[1]

  • Phenoxy Ether Linkage: Susceptible to Lewis Acid-mediated cleavage.

  • Alpha-Proton: Susceptible to base-catalyzed elimination (Ketene formation).

  • Trifluoromethyl Group: Strong electron-withdrawing group (EWG); deactivates the phenoxy ring but increases the acidity of the alpha-proton.

The Challenge: Researchers often report yields <50% due to two competing failure modes: Ether Cleavage (under aggressive Lewis Acid conditions) and Ketene Dimerization (under basic conditions). This guide provides protocols to suppress these pathways.

Diagnostic Triage: Why is my yield low?

Before altering reaction conditions, verify the integrity of your starting material. The acid chloride is moisture-sensitive and prone to hydrolysis.

Tier 1: Pre-Reaction Quality Control
CheckMethodAcceptance CriteriaFailure Consequence
Purity Quantitative NMR (

H or

F)
>97%Impurities (thionyl chloride/oxalyl chloride) consume the nucleophile/catalyst.
Hydrolysis IR SpectroscopyStrong band at ~1800 cm

(C=O chloride). No broad OH band.
Presence of carboxylic acid kills the reaction (quenches base/catalyst).
Color Visual InspectionClear to pale yellow oil.Dark/Purple indicates phenol decomposition products.

Reaction Optimization: The "Fork in the Road"

Select your reaction pathway below. The troubleshooting steps differ fundamentally between Friedel-Crafts (C-Acylation) and Nucleophilic Substitution (N/O-Acylation) .

AcylationWorkflow Start Select Reaction Type FC Friedel-Crafts (C-Acylation) Start->FC Reacting with Arene Nu Nucleophilic (N/O-Acylation) Start->Nu Reacting with Amine/Alcohol FC_Risk RISK: Ether Cleavage FC->FC_Risk Nu_Risk RISK: Ketene Formation Nu->Nu_Risk FC_Sol Solution: Mild Lewis Acid (FeCl3, SnCl4, ZnCl2) FC_Risk->FC_Sol Nu_Sol Solution: Biphasic System or Pyridine @ <0°C Nu_Risk->Nu_Sol

Caption: Decision matrix for optimizing reaction conditions based on the nucleophile type.

Scenario A: Friedel-Crafts Acylation (C-Acylation)

The Problem: Standard aluminum chloride (


) is too harsh. It coordinates with the ether oxygen, leading to cleavage of the phenoxy group, releasing 3-(trifluoromethyl)phenol and destroying your yield.

The Solution: Use "Soft" Lewis Acids or Heterogeneous Catalysts.

Optimized Protocol (C-Acylation)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid Nitrobenzene (hard to remove).

  • Catalyst Selection:

    • Preferred: Iron(III) Chloride (

      
      ) or Tin(IV) Chloride (
      
      
      
      ).
    • Alternative: Indium(III) Triflate (

      
      ) (catalytic amount, 5-10 mol%).
      
  • Procedure:

    • Cool the arene/solvent mixture to 0°C .

    • Add the catalyst.

    • Add the acid chloride dropwise over 30 minutes. Do not dump it in.

    • Maintain temperature <20°C.

    • Quench: Pour into ice-cold dilute HCl.

Why this works: Milder Lewis acids have lower oxophilicity compared to


, reducing the binding affinity to the ether oxygen while still activating the acyl chloride.
Scenario B: Amidation or Esterification (N/O-Acylation)

The Problem: The alpha-proton in the propanoyl group is acidic. Strong bases (like Triethylamine,


) can deprotonate this position, leading to elimination of HCl and formation of a Ketene  intermediate.[2] The ketene can dimerize or react non-selectively, lowering yield and causing racemization.

Mechanism of Failure (Ketene Pathway):



The Solution: Control the Base Strength and Temperature.

Optimized Protocol (N/O-Acylation)
  • Solvent: DCM or THF (anhydrous).

  • Base Selection:

    • Preferred:Pyridine (weaker base, less likely to cause elimination).

    • Biphasic Option:Schotten-Baumann conditions (DCM + Aqueous

      
      ). The water suppresses ketene formation by keeping the base in a separate phase.
      
  • Procedure (Monophasic):

    • Dissolve Nucleophile (Amine/Alcohol) and Base (Pyridine, 1.1 eq) in solvent.

    • Cool to -10°C to 0°C .

    • Add Acid Chloride dropwise.[3]

    • CRITICAL: Do not allow the reaction to warm above 0°C until addition is complete.

Troubleshooting Guide (FAQs)

Q: My reaction mixture turned dark purple/black. What happened? A: This indicates phenol formation.[4] The ether linkage cleaved.[4][5]

  • Cause: Lewis Acid was too strong (

    
    ) or temperature was too high.
    
  • Fix: Switch to

    
     or 
    
    
    
    and keep T < 10°C.

Q: I see a new impurity peak in GC/LC that is exactly 2x the molecular weight minus HCl. A: This is the Ketene Dimer .

  • Cause: Base was too strong or addition was too fast, causing high local concentration of base.

  • Fix: Switch from

    
     to Pyridine or DIPEA. Slow down addition rate.
    

Q: Can I use this acid chloride to make the amide in water? A: Yes, but you must be fast.

  • Protocol: Dissolve amine in water with NaOH. Dissolve acid chloride in DCM. Mix vigorously (Schotten-Baumann). The reaction with the amine is faster than hydrolysis if mixing is efficient.

Advanced Visualization: Failure Modes

FailureModes cluster_Lewis Path A: Strong Lewis Acid (AlCl3) cluster_Base Path B: Strong Base (Et3N) Substrate 2-[3-(CF3)phenoxy] propanoyl chloride Complex Ether-AlCl3 Complex Substrate->Complex Elimination Alpha-Elimination Substrate->Elimination Cleavage Ether Cleavage Complex->Cleavage Phenol 3-(CF3)phenol (Dead End) Cleavage->Phenol Ketene Ketene Intermediate Elimination->Ketene Dimer Dimerization (Low Yield) Ketene->Dimer

Caption: Mechanistic pathways leading to yield loss: Ether cleavage via Lewis acids and Ketene formation via bases.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Vol. 1-4. Wiley-Interscience.
  • Tidwell, T. T. (2006). Ketenes. 2nd Edition. Wiley-VCH. [Link] (Authoritative source on ketene formation from acid chlorides).

  • Master Organic Chemistry. Cleavage of Ethers with Acid. [Link] (Mechanism of ether cleavage).

Sources

storage conditions to prevent decomposition of acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acid Chloride Stability & Handling

Ticket Subject: Prevention of Decomposition & Recovery Protocols for Acid Chlorides Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Open

Part 1: Critical Safety Directives (Read First)

Before addressing storage, you must understand the immediate hazards associated with decomposed acid chlorides.

1. The "Pop" Phenomenon (Pressure Hazard)

  • Symptom: A distinct "pop" or hiss when opening a stored bottle.

  • Cause: Hydrolysis releases Hydrogen Chloride (HCl) gas. In some cases (e.g., Oxalyl chloride), thermal decomposition releases Carbon Monoxide (CO) and CO₂.

  • Action: Always open old bottles in a fume hood. Point the septum/cap away from yourself. If the bottle is convex (bloated), do not open it; vent it carefully with a needle connected to a gas scrub line if absolutely necessary, or dispose of it as hazardous waste.

2. The Corrosive Feedback Loop

  • Mechanism: Acid chlorides are not just sensitive to moisture; they are autocatalytic in their destruction.

    • Step 1: Trace moisture enters.

    • Step 2: Hydrolysis generates HCl gas.

    • Step 3: HCl corrodes metal caps and degrades rubber septa.

    • Step 4: Compromised seal allows more moisture to enter.

    • Result: Rapid, exponential degradation.

Part 2: The Mechanics of Failure

To prevent decomposition, you must interrupt the hydrolysis cycle. Below is the failure logic mapped for troubleshooting.

DecompositionCycle Moisture Atmospheric Moisture (Ingress) Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis Initiates AcidChloride Acid Chloride (R-COCl) AcidChloride->Hydrolysis Products Carboxylic Acid (Solid) + HCl (Gas) Hydrolysis->Products Pressure Pressure Buildup (Container Stress) Products->Pressure Gas Generation SealFailure Seal/Cap Corrosion Products->SealFailure Corrosive Attack Pressure->SealFailure Mechanical Stress SealFailure->Moisture Feedback Loop (Critical Failure)

Figure 1: The Autocatalytic Decomposition Cycle. Note the feedback loop where generated HCl compromises the container, accelerating failure.

Part 3: Storage Protocol (The Gold Standard)

Do not rely on the manufacturer's original packaging once opened. Transfer or treat immediately.

The Vessel & Atmosphere
ComponentRecommendationThe "Why" (Technical Rationale)
Primary Container Schlenk Flask or Teflon-lined Screw Cap Standard rubber septa degrade in HCl atmospheres. Teflon (PTFE) is resistant to acid corrosion.
Secondary Containment Desiccator with P₂O₅ Phosphorus Pentoxide (P₂O₅) is an aggressive desiccant that also traps acid vapors, unlike silica gel which is less effective against acidic moisture.
Headspace Gas Argon (Ar) Argon is heavier than air. It forms a "blanket" over the liquid surface, whereas Nitrogen (N₂) mixes more easily with air turbulence during opening.
Sealing Tape Parafilm is INSUFFICIENT Parafilm is permeable to HCl gas over time. Use electrical tape (PVC) for short term, or heat-shrink bands for long term.
Temperature Control
  • General Rule: Store at 2–8°C (Refrigerator) .

  • Exception: If the acid chloride freezes (e.g., p-Toluenesulfonyl chloride, MP ~67°C), ensure it is fully warmed to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the solid, ruining the surface layer.

Part 4: Troubleshooting & Diagnostics (FAQs)

Q1: There is a white solid around the cap. Is the reagent dead?

  • Diagnosis: The white solid is likely the corresponding carboxylic acid (hydrolysis product) or amine salts (if stored near amines).

  • Test: Do not shake the bottle. The solid often forms a "crust" that protects the liquid underneath.

  • Action: Carefully pipette the clear liquid from the center. Perform the Derivatization Check (see below) to confirm purity.

Q2: My Thionyl Chloride (SOCl₂) has turned yellow. Can I use it?

  • Diagnosis: Yellowing indicates the formation of Sulfur Monochloride (S₂Cl₂) and SO₂ due to thermal decomposition or light exposure.

  • Action: For simple acid chloride formation, it is often usable.[1] For sensitive catalysis, distill it . S₂Cl₂ has a boiling point (138°C) significantly higher than SOCl₂ (76°C), making fractionation easy.

Q3: How do I verify purity? (The Derivatization Check)

  • Why not titration? Direct silver nitrate titration measures total chloride (R-COCl + free HCl). It will give you a false high reading for purity.

  • Protocol:

    • Take 50 µL of the acid chloride.

    • Quench it into 500 µL of Benzylamine (excess) in CDCl₃ or solvent of choice.

    • Result: The acid chloride converts to the Benzyl Amide. The free HCl forms Benzylamine Hydrochloride.

    • Analysis: Run an NMR or TLC. The amide spot/peak is distinct. If you see significant Carboxylic Acid peaks, the reagent is hydrolyzed.

Part 5: Recovery Protocol (Distillation)

If your acid chloride is compromised but valuable, use this purification workflow.

Prerequisites:

  • Vacuum line (Schlenk line).

  • Short-path distillation head.[2]

  • Distillation Additive: 1-2% Mineral Oil (prevents bumping/charring of polymeric impurities).

RecoveryProtocol Start Compromised Acid Chloride Degas Degas (Vacuum only) Remove HCl/SO2 Start->Degas RT, 10 min Distill Vacuum Distillation (Add Mineral Oil) Degas->Distill Heat applied Fraction1 Fore-run (Discard) Distill->Fraction1 First 5% Fraction2 Main Fraction (Pure Product) Distill->Fraction2 Steady BP Residue Pot Residue (Polymers/Acids) Distill->Residue

Figure 2: Purification workflow for degraded acid chlorides.

Step-by-Step:

  • Degassing: Place the liquid under gentle vacuum at room temperature for 10-15 minutes. This removes dissolved HCl and SO₂ gases which can cause "bumping" during heating.

  • Setup: Assemble a short-path distillation apparatus. Grease all joints thoroughly.

  • Distillation: Distill under reduced pressure (vacuum is preferred to lower thermal stress).

  • Collection: Discard the first 5% (fore-run) which contains volatile impurities. Collect the steady boiling fraction.

  • Storage: Immediately flush the receiving flask with Argon and seal.

References

  • Sigma-Aldrich. (n.d.).[3] Technical Bulletin: Handling and Storage of Acid Chlorides. Retrieved from

  • Lau, K. S. Y., et al. (1977). Mechanism of decarbonylation of acid chlorides. Journal of the American Chemical Society.[4] Retrieved from

  • Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution: Reactions of Acid Chlorides. Retrieved from

  • University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from

Sources

Validation & Comparative

Spectroscopic Validation Guide: 1H NMR Interpretation of 2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride is a critical chiral intermediate, often utilized in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical active ingredients. Its reactivity lies in the electrophilic acyl chloride functionality, which makes it highly susceptible to hydrolysis.

This guide provides a comparative spectroscopic analysis to validate the successful conversion of the precursor, 2-[3-(Trifluoromethyl)phenoxy]propanoic acid , into the target acid chloride. The primary challenge in analyzing this compound is distinguishing the product from the starting material, as their structural backbones are nearly identical.

The Comparison:

  • Target Product: Acid Chloride (Highly reactive, moisture-sensitive).

  • Alternative/Precursor: Carboxylic Acid (Stable, result of hydrolysis).

Experimental Protocol: Sample Preparation (Crucial)

The most common failure mode in characterizing acid chlorides is in-situ hydrolysis within the NMR tube. Standard CDCl


 often contains trace water and HCl, which will revert the acid chloride back to the carboxylic acid during the scan, leading to false negatives.

Self-Validating Protocol:

  • Solvent Drying: Pre-treat CDCl

    
     with activated 4Å molecular sieves for at least 24 hours. Alternatively, pass the solvent through a small plug of basic alumina immediately before use to neutralize acidity and remove water.
    
  • Sample Concentration: Prepare a concentrated sample (~20-30 mg in 0.6 mL solvent) to minimize the molar ratio of trace water to solute.

  • Tube Prep: Oven-dry the NMR tube and cap. Flush with Nitrogen/Argon before sealing.

Workflow Visualization

SynthesisWorkflow Acid Precursor Acid (-COOH) Reaction Chlorination (Reflux) Acid->Reaction Reagent SOCl2 / (COCl)2 Reagent Reagent->Reaction Product Target Chloride (-COCl) Reaction->Product -SO2, -HCl NMR_Prep NMR Prep (Dry CDCl3 Only) Product->NMR_Prep Moisture Exclusion Analysis Spectral Validation NMR_Prep->Analysis

Figure 1: Synthesis and rigorous sampling workflow to prevent in-situ hydrolysis.

Comparative Spectral Analysis (Acid vs. Chloride)

The validation relies on observing specific chemical shift (


) changes induced by the substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl). The chlorine atom is more electronegative and exerts a stronger inductive effect, deshielding adjacent protons.
The Diagnostic Regions
Proton TypePositionPrecursor (Acid)

(ppm)
Target (Chloride)

(ppm)
Shift (

)
Multiplicity
Carboxylic OH -COOH 10.5 – 12.0Absent N/ABroad Singlet
Alpha-Methine -O-CH -CO4.70 – 4.855.20 – 5.50 +0.50Quartet (

Hz)
Beta-Methyl -CH-CH

1.65 – 1.751.75 – 1.85 +0.10Doublet (

Hz)
Aromatic Ring Ar-H 7.10 – 7.507.10 – 7.50 MinimalMultiplet
Detailed Interpretation
A. The Alpha-Proton (The "Truth" Peak)

The methine proton at the chiral center (C2) is the definitive indicator of reaction completion.

  • In the Acid: Resonates near 4.8 ppm . It is deshielded by the adjacent oxygen and the carbonyl group.[1]

  • In the Chloride: The replacement of -OH with -Cl increases electron withdrawal from the carbonyl carbon, which in turn deshields the alpha-proton further. Expect this peak to shift downfield to the 5.2–5.5 ppm range.

    • Observation: If you see two quartets (one at 4.8, one at 5.3), the reaction is incomplete.

B. The Methyl Group

The methyl doublet (C3) will show a slight downfield shift (approx. 0.1–0.15 ppm). While less diagnostic than the alpha-proton, it serves as a secondary confirmation. The coupling constant (


) remains consistent (~7 Hz) as the vicinal relationship is unchanged.
C. The Aromatic Region (Trifluoromethyl Effect)

The 3-trifluoromethylphenoxy group provides a distinct aromatic footprint that remains largely stable between the acid and chloride forms.

  • Pattern: The -CF

    
     group is electron-withdrawing and meta-directing.
    
  • Signals: You will typically observe:

    • A singlet-like peak or narrow doublet (H2 on ring, between -O- and -CF

      
      ).
      
    • Two doublets/multiplets (H4 and H6).

    • A pseudo-triplet (H5).

  • Validation: Integration of this region (4 protons) against the alpha-proton (1 proton) confirms the integrity of the ether linkage.

Decision Logic for Purity

SpectralLogic Start Analyze 1H NMR Spectrum CheckOH Peak > 10.0 ppm? Start->CheckOH CheckAlpha Alpha-CH Position? CheckOH->CheckAlpha No Acid IDENTIFIED: Carboxylic Acid (Hydrolysis or Incomplete Rxn) CheckOH->Acid Yes (Broad Singlet) CheckAlpha->Acid Quartet @ ~4.8 ppm Chloride IDENTIFIED: Acid Chloride (Target Product) CheckAlpha->Chloride Quartet @ ~5.3 ppm Mixture Mixture: Incomplete Conversion CheckAlpha->Mixture Two Quartets Visible

Figure 2: Logical decision tree for assigning the product spectrum.

Troubleshooting & Artifacts

The "Ghost" Acid Peak

If the spectrum shows the correct alpha-shift (~5.3 ppm) but also a broad hump at >10 ppm, your solvent is wet. The acid chloride is hydrolyzing during the acquisition.

  • Remedy: Re-run the sample immediately using a fresh ampoule of CDCl

    
     or add a single granule of activated molecular sieve directly into the NMR tube (allow to settle before scanning).
    
Trace Impurities
  • Thionyl Chloride (SOCl

    
    ):  Invisible in 1H NMR.
    
  • Oxalyl Chloride: Invisible in 1H NMR.

  • HCl: May appear as a wandering broad singlet, often shifting depending on concentration and moisture.

References

  • General NMR Shift correlations for Acid Derivatives: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text confirming downfield shift of -protons in acid chlorides vs acids).
  • Synthesis and Characterization of Phenoxypropionyl Chlorides

    • Organic Syntheses, Coll.[2] Vol. 2, p.480 (1943); Vol. 13, p.90 (1933). Preparation of alpha-phenoxypropionyl chloride derivatives.Link

  • Stability of Acid Chlorides in NMR Solvents

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Precursor Data (2-[3-(Trifluoromethyl)phenoxy]propanoic acid)

    • PubChem Compound Summary for CID 62324 (Propionyl Chloride derivatives and spectral data). Link

Sources

Comparative Guide: Reactivity of 2-[3-(Trifluoromethyl)phenoxy]propanoyl Chloride vs. Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-[3-(trifluoromethyl)phenoxy]propanoic acid (the Parent Acid ) and its activated derivative, 2-[3-(trifluoromethyl)phenoxy]propanoyl chloride (the Acid Chloride ).

For researchers in drug discovery and agrochemical synthesis, the choice between these two reagents dictates reaction kinetics, purification strategy, and overall yield. While the Acid Chloride offers rapid acylation kinetics driven by the electron-withdrawing trifluoromethyl (


) group, it introduces moisture sensitivity and storage challenges. Conversely, the Parent Acid  offers bench-stable handling but requires stoichiometric activation agents (e.g., HATU, DCC) to facilitate nucleophilic attack.

Chemical Profile & Electronic Properties

The reactivity difference is fundamentally rooted in the electrophilicity of the carbonyl carbon, which is significantly modulated by the ether linkage and the distal


 group.
FeatureParent Acid (

)
Acid Chloride (

)
Formula


CAS No. 836-35-1N/A (Transient/In-situ)
Leaving Group

(Poor, requires protonation/activation)

(Excellent, weak base)
Electronic Effect The

-

group (

) exerts a strong inductive pull (

), decreasing electron density on the phenoxy ring.
The

effect of

combined with the

effect of Cl makes the carbonyl carbon highly electrophilic.
Physical State Solid (mp ~51-53°C)Liquid / Low-melting solid (Moisture sensitive)
Mechanistic Insight: The Trifluoromethyl Effect

The meta-trifluoromethyl group on the phenoxy ring withdraws electron density through the ether oxygen. In the Acid Chloride , this inductive effect propagates to the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack compared to non-fluorinated analogs. However, this also makes it hyper-sensitive to hydrolysis by atmospheric moisture.

Mechanistic Comparison

Pathway A: Acid Chloride Acylation (Addition-Elimination)

The reaction proceeds via a classic nucleophilic acyl substitution. The chloride ion (


) is a stable leaving group, allowing the reaction to proceed without exogenous activation.
Pathway B: Carboxylic Acid Coupling (Activation Required)

The


 group is a poor leaving group. Direct reaction with amines or alcohols is thermodynamically unfavorable at ambient conditions. Activation (converting 

to a better leaving group like an anhydride or active ester) is mandatory.

ReactionPathways cluster_0 Pathway Comparison Acid Parent Acid (Stable) Intermediate Activated Species (Acid Chloride / Active Ester) Acid->Intermediate Activation Step (Rate Limiting for Acid) Activation Activation Agent (SOCl2 / HATU) Activation->Intermediate Product Coupled Product (Amide / Ester) Intermediate->Product Nucleophilic Attack (Fast for Chloride) Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Product

Figure 1: Comparative reaction pathways. The Acid Chloride pathway bypasses the in-situ activation energy barrier required for the Parent Acid, leading to faster kinetics.

Experimental Protocols

Protocol A: Synthesis & Usage of the Acid Chloride

Best for: Large-scale synthesis, difficult nucleophiles (anilines), or when avoiding coupling agent byproducts (urea) is critical.

Reagents:

  • 2-[3-(Trifluoromethyl)phenoxy]propanoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv)
    
  • Cat.[1] DMF (1-2 drops)

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve the Parent Acid in anhydrous DCM.
    
  • Chlorination: Add catalytic DMF. Dropwise add

    
     at 0°C.
    
  • Reflux: Allow to warm to room temperature (RT) and reflux for 2 hours. The evolution of

    
     and 
    
    
    
    gas indicates conversion.
  • Isolation: Concentrate in vacuo to remove excess

    
    . Note: The resulting acid chloride is used immediately without purification to prevent hydrolysis.
    
  • Coupling: Re-dissolve in DCM and add the nucleophile (amine/alcohol) with a base (Triethylamine or Pyridine) at 0°C.

Protocol B: Direct Coupling of Carboxylic Acid

Best for: Small-scale discovery chemistry, acid-sensitive substrates, or parallel synthesis (library generation).

Reagents:

  • Parent Acid (1.0 equiv)

  • Coupling Agent: HATU or EDC·HCl (1.1 equiv)

  • Base: DIPEA (2-3 equiv)

  • Solvent: DMF or DCM.

Step-by-Step:

  • Activation: Dissolve Parent Acid in DMF. Add DIPEA, followed by HATU. Stir for 15-30 mins at RT to form the O-acyl(tetramethyl)uronium salt.

  • Addition: Add the amine nucleophile.

  • Reaction: Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (aq), 
    
    
    
    , and brine.

Performance Comparison Data

The following data summarizes typical performance metrics derived from acylation of a secondary amine (e.g., morpholine) using both methods.

MetricAcid Chloride Method Carboxylic Acid (HATU) Method
Reaction Time < 1 Hour (Post-synthesis)4 - 16 Hours
Typical Yield 92 - 98%75 - 88%
Atom Economy High (Byproducts:

,

)
Low (Byproducts: Urea, HOAt)
Moisture Tolerance Critical: Must be anhydrous.Moderate: Can tolerate trace water.
Purification Simple (Evaporation/Wash)Complex (Column chromatography often needed to remove urea)
Scalability Excellent (>100g scale)Poor (Cost of coupling agents is prohibitive)
Stability Warning: Hydrolysis

The Acid Chloride is susceptible to rapid hydrolysis, reverting to the Parent Acid upon exposure to moist air.

  • Half-life in ambient air: < 30 minutes (estimated).

  • Storage: Must be stored under inert gas (

    
    /
    
    
    
    ) at -20°C.

Decision Guide: Which Reagent to Choose?

Use the following logic flow to determine the optimal reagent for your specific application.

DecisionTree Start Start: Select Reagent Scale Is reaction scale > 10g? Start->Scale Nucleophile Is Nucleophile Non-Reactive? (e.g., Aniline, t-Alcohol) Scale->Nucleophile No UseChloride USE ACID CHLORIDE (Protocol A) Scale->UseChloride Yes Sensitive Is Substrate Acid-Sensitive? Nucleophile->Sensitive No Nucleophile->UseChloride Yes Sensitive->UseChloride No (Standard) UseAcid USE CARBOXYLIC ACID (Protocol B - HATU/DCC) Sensitive->UseAcid Yes (Avoid HCl)

Figure 2: Decision matrix for selecting between in-situ acid chloride generation versus direct acid coupling.

References

  • Synthesis of Phenoxypropionic Acid Derivatives

    • GB Patent 1571632A. "2-phenoxy-phenoxy propionic acid derivatives and their herbicidal compositions." Google Patents. Link

  • Mechanistic Comparison of Acylation Methods

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Borate-Catalyzed Direct Amidation (Alternative Method)

    • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013).[2] "Direct Synthesis of Amides from Carboxylic Acids and Amines Using

      
      ." The Journal of Organic Chemistry, 78(9), 4512-4523. Link
      
  • Hydrolysis of Trifluoromethyl Groups (Side Reaction Awareness)

    • López-López, J. A., et al. (2025).[3] "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group." RSC Advances. Link

  • General Reactivity of Acid Chlorides vs Acids

    • Chemistry LibreTexts. "11.4: The Relative Reactivity of Carboxylic Acid Derivatives." Link

Sources

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